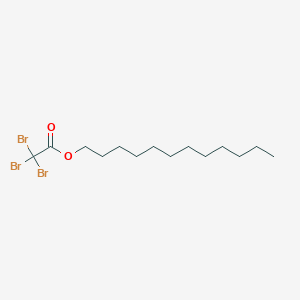
Dodecyl tribromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl tribromoacetate is an organic compound characterized by the presence of a dodecyl group (a twelve-carbon alkyl chain) attached to a tribromoacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecyl tribromoacetate can be synthesized through the esterification of tribromoacetic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The tribromoacetate moiety can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield tribromoacetic acid and dodecanol.
Reduction: The bromine atoms in the tribromoacetate group can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions, amines, or thiols can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for the reduction of bromine atoms.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, hydroxide ions yield dodecyl alcohol and tribromoacetic acid.
Hydrolysis: The major products are tribromoacetic acid and dodecanol.
Reduction: The products are less brominated derivatives of this compound.
Applications De Recherche Scientifique
Dodecyl tribromoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound’s surfactant properties make it useful in studies involving cell membranes and protein interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its bromine content.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
Mécanisme D'action
The mechanism of action of dodecyl tribromoacetate involves its interaction with biological membranes and proteins. The dodecyl group allows the compound to integrate into lipid bilayers, while the tribromoacetate moiety can interact with protein residues, potentially disrupting their function. This dual interaction can lead to changes in membrane permeability and protein activity, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl tribromoacetate: Similar in structure but with an ethyl group instead of a dodecyl group.
Methyl tribromoacetate: Contains a methyl group instead of a dodecyl group.
Dodecyl bromoacetate: Similar but with fewer bromine atoms.
Uniqueness
Dodecyl tribromoacetate is unique due to its long alkyl chain, which imparts distinct surfactant properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring membrane integration and disruption.
Propriétés
Numéro CAS |
90146-95-5 |
|---|---|
Formule moléculaire |
C14H25Br3O2 |
Poids moléculaire |
465.06 g/mol |
Nom IUPAC |
dodecyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C14H25Br3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13(18)14(15,16)17/h2-12H2,1H3 |
Clé InChI |
RKOYURDLNUYKME-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


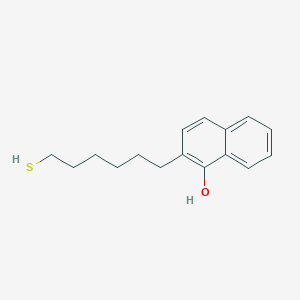
![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)
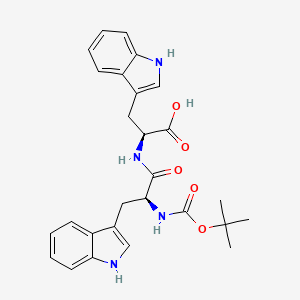
![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
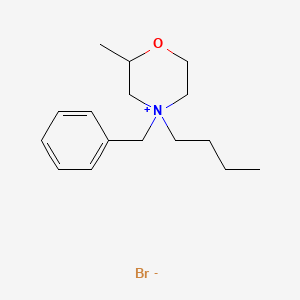
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
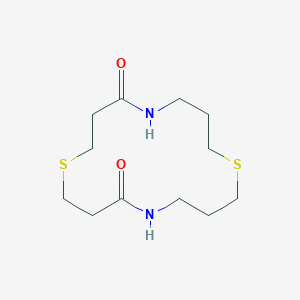

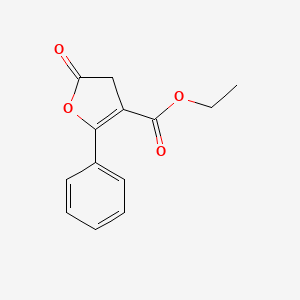
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
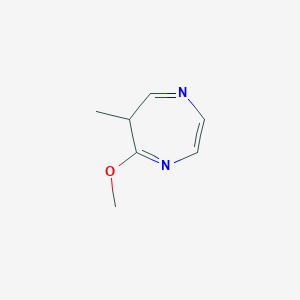
![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)

